(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNZWQHIVZKYMX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 2 Amino 2 3 Fluoro 2 Methylphenyl Ethan 1 Ol and Analogues
Strategies for Enantioselective Access to Chiral β-Amino Alcohols
Chiral β-amino alcohols are prevalent synthons in the production of bioactive molecules and pharmaceuticals. frontiersin.org While classical synthetic methods exist, such as those starting from the chiral pool (e.g., amino acids) or using stoichiometric chiral auxiliaries, these can be limited by substrate availability or require multiple synthetic steps. westlake.edu.cnnih.gov Consequently, there is an urgent need to develop novel catalytic strategies that enable the efficient construction of these valuable compounds from readily available starting materials. westlake.edu.cn Asymmetric catalysis, in particular, offers a powerful and atom-economical approach to generate enantiomerically pure β-amino alcohols.
Asymmetric Catalysis Approaches
Asymmetric catalysis has emerged as a premier strategy for the synthesis of chiral molecules, including β-amino alcohols. These methods leverage small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, addressing key challenges in both chemical and stereochemical selectivity. westlake.edu.cn Transition metal catalysis and organocatalysis are two of the main pillars in this field, providing a diverse toolbox for the construction of vicinal stereocenters found in β-amino alcohols. acs.orgorganic-chemistry.org
One of the most powerful methods for the synthesis of chiral alcohols and amines is the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones and imines, respectively. This approach is characterized by its high efficiency, excellent enantioselectivity, and operational simplicity.
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) stands out as a robust, cost-effective, and green methodology for producing chiral 1,2-amino alcohols. acs.org This technique is particularly advantageous as it often circumvents the need for protecting groups on the amine functionality and operates without high-pressure hydrogenation equipment, making it safer and more accessible. acs.orgsemanticscholar.org A facile strategy utilizing Ru-catalyzed ATH of unprotected α-ketoamines has been successfully applied to the synthesis of several 1,2-amino alcohol-containing drug molecules, achieving excellent enantioselectivities (>99% ee) and high isolated yields. semanticscholar.orgnih.gov
The catalysts for these transformations are typically formed in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral ligand. Chiral β-amino alcohols themselves have proven to be effective ligands in these reactions. ecnu.edu.cn For instance, the ruthenium complex derived from (1S,2R)-1-amino-2-indanol is an efficient catalyst for the ATH of various N-(diphenylphosphinyl)imines, demonstrating the importance of a rigid ligand backbone for achieving high enantioselectivity. mdpi.com
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of N-Phosphinyl Ketimines
| Entry | Substrate (Imine) | Chiral Ligand | Base | Yield (%) | ee (%) |
| 1 | N-(diphenylphosphinyl)imine of Acetophenone | (1S,2R)-1-amino-2-indanol | K2CO3 | 95 | 75 |
| 2 | N-(diphenylphosphinyl)imine of 4'-Methylacetophenone | (1S,2R)-1-amino-2-indanol | K2CO3 | 94 | 78 |
| 3 | N-(diphenylphosphinyl)imine of 4'-Methoxyacetophenone | (1S,2R)-1-amino-2-indanol | K2CO3 | 96 | 82 |
| 4 | N-(diphenylphosphinyl)imine of 2'-Methylacetophenone | (1S,2R)-1-amino-2-indanol | K2CO3 | 92 | 65 |
Data synthesized from research on Ru-catalyzed ATH of N-phosphinyl ketimines. mdpi.com
Iridium and copper catalysts have enabled significant advances in the asymmetric synthesis of amino alcohols through hydroamination and other related C-N bond-forming reactions.
Iridium Catalysis: Iridium-catalyzed reactions provide a powerful means to access chiral amino alcohols. A notable example is the enantioconvergent amination of racemic α-tertiary 1,2-diols, which proceeds through a "borrowing hydrogen" pathway mediated by a chiral phosphoric acid. nih.govacs.org This method yields vicinal β-amino α-tertiary alcohols with high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org The mechanism involves a dynamic kinetic resolution, where the enantiodetermining step is the reduction of an imine intermediate. nih.gov Furthermore, iridium catalysts are highly effective in the regioselective hydroamination of allylic and homoallylic amines to produce various diamines. nih.govacs.org Mechanistic studies suggest these reactions proceed via oxidative addition of the catalyst into the N-H bond of the amine. nih.gov
Copper Catalysis: Copper-catalyzed asymmetric hydroamination has become an attractive method for preparing a wide range of chiral amine derivatives due to its mild reaction conditions and high selectivity. acs.orgmit.edu This strategy has been successfully applied to the synthesis of γ-amino alcohols from unprotected allylic alcohols, affording the products with excellent regio- and enantioselectivity. acs.orgnih.gov A novel multi-catalytic approach combines an iridium photocatalyst with a chiral copper catalyst to achieve the enantioselective radical C-H amination of alcohols. nih.govnih.gov This "radical relay chaperone" strategy transiently converts an alcohol into an imidate radical, which undergoes an intramolecular H-atom transfer (HAT) that is rendered enantioselective by the chiral copper catalyst. nih.govnih.gov
Table 2: Examples of Iridium and Copper-Catalyzed Asymmetric Syntheses
| Catalyst Metal | Reaction Type | Substrate Type | Product Type | Max ee (%) |
| Iridium | Borrowing Hydrogen Amination | Racemic α-tertiary 1,2-diols | β-Amino α-tertiary alcohols | 99 |
| Copper | Asymmetric Hydroamination | Unprotected Allylic Alcohols | γ-Amino alcohols | >95 |
| Iridium/Copper | Radical C-H Amination | Alcohols | β-Amino alcohols | >95 |
Data compiled from studies on iridium and copper-catalyzed reactions. nih.govnih.govacs.orgnih.gov
The success of asymmetric catalysis is critically dependent on the structure of the chiral ligand. nih.gov The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov Despite significant progress, the design of an optimal ligand for a specific transformation is not trivial and often relies on a combination of rational design, intuition, and empirical screening. nih.govutexas.edu
A modular approach to ligand synthesis is highly beneficial, allowing for the systematic variation of steric and electronic properties to fine-tune reactivity and selectivity. nih.govutexas.edu Bisoxazolines (BOX), which can be readily prepared from chiral amino acids, represent one of the most versatile classes of ligands used in asymmetric catalysis. nih.gov The inherent structural rigidity of a ligand can also be a key factor for achieving high stereocontrol, as seen with the effectiveness of (1S,2R)-1-amino-2-indanol in Ru-catalyzed ATH. mdpi.com Studies have also shown that modifying existing ligands, for example by hydrogenating phenyl rings to more sterically demanding cyclohexyl groups, can lead to catalysts with significantly improved enantioselectivity. polyu.edu.hk
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts capable of mediating a wide range of chemical transformations, including those that generate intermediates for amino alcohol synthesis. rsc.org A key feature of NHC catalysis is its ability to induce "umpolung," or polarity inversion, in substrates like aldehydes and imines. rsc.org
Recently, NHCs have been successfully employed to catalyze the umpolung of aldimines via the formation of aza-Breslow intermediates. rsc.org This strategy opens a promising avenue for the enantioselective synthesis of amine-containing molecules. For example, an enantioselective aza-Stetter reaction that proceeds through imine umpolung has been developed, affording products with high levels of enantioselectivity (≥96:4 er). researchgate.net Additionally, chiral NHCs can catalyze annulation reactions between aminoindoles and α-bromocinnamic aldehydes to provide robust access to chiral annulated indoles. acs.org While not always directly yielding amino alcohols in one step, these NHC-catalyzed methods generate complex chiral amine-containing scaffolds that are valuable precursors for their synthesis. The combination of NHCs as chiral ligands with transition metals, such as in stable cationic iridium/chiral-NHC complexes, has also shown remarkable efficiency and selectivity in reactions like intramolecular hydroamination. thieme-connect.com
Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketone Precursors or Imines
Biocatalytic Synthesis Methods
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions. Enzymes, particularly lipases and dehydrogenases, are instrumental in producing chiral amino alcohols.
Enzymatic kinetic resolution (EKR) is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rate of two enantiomers with an enzyme, allowing for the separation of a slower-reacting enantiomer from a faster-reacting product. For amino alcohols, this typically involves enantioselective acylation catalyzed by lipases.
The racemic starting material, 2-amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol, can be resolved using a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, or lipases from Pseudomonas cepacia (PCL). In this process, the enzyme selectively acylates one enantiomer, usually at the hydroxyl group, leaving the other enantiomer unreacted. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. Activated esters, such as vinyl acetate or isopropenyl acetate, are commonly used as irreversible acyl donors.
The unreacted (R)-enantiomer can then be separated from the acylated (S)-enantiomer by standard chromatographic techniques. While this method is highly effective, its primary drawback is a theoretical maximum yield of 50% for the desired enantiomer.
| Enzyme | Racemic Substrate Analogue | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-value |
| Novozym 435 | Racemic 1-phenylethanol | Vinyl acetate | n-Hexane | ~50 | >99 | >200 |
| Lipase PS | Racemic β-amino esters | 2,2,2-Trifluoroethyl butanoate | TBME | ~50 | >99 | >200 u-szeged.hu |
| P. fluorescens lipase | Racemic MBH acetates | Water (Hydrolysis) | Buffer/Toluene | ~50 | >90 | >200 tudelft.nl |
Table 1: Representative data for lipase-catalyzed kinetic resolution of amino alcohols and related compounds. Data is illustrative of typical results for this class of reaction.
An alternative biocatalytic approach involves the stereoselective transformation of a prochiral precursor. This avoids the 50% yield limitation of kinetic resolution and builds the desired stereochemistry directly.
Stereoselective Reduction: The target molecule can be synthesized by the asymmetric reduction of the corresponding α-amino ketone precursor, 2-amino-1-(3-fluoro-2-methylphenyl)ethanone. This reduction is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, utilizing a cofactor such as NADPH or NADH, can deliver a hydride to the carbonyl group with high facial selectivity, establishing the (R)-configuration at the hydroxyl center. A wide range of microorganisms, including species of Bacillus, Candida, and engineered E. coli strains overexpressing specific KREDs, are used for these transformations, often affording the desired alcohol with excellent enantiomeric excess (>99% ee).
Stereoselective Amination: A more convergent strategy is the reductive amination of a hydroxy ketone precursor, such as 1-(3-fluoro-2-methylphenyl)-2-hydroxyethanone. Amine dehydrogenases (AmDHs) or transaminases (TAs) can catalyze the direct conversion of the ketone to the corresponding amine. frontiersin.org AmDHs utilize ammonia (B1221849) and a reducing cofactor to directly aminate the carbonyl group, while transaminases use an amino donor like isopropylamine to introduce the amino group with high stereoselectivity. This approach constructs the chiral amino center directly.
| Enzyme Type | Precursor Substrate | Biocatalyst Example | Product | ee (%) |
| KRED/ADH | α-Amino Ketone | Lactobacillus kefir ADH | (2R)-Amino Alcohol | >99 |
| AmDH | α-Hydroxy Ketone | MsmeAmDH | (2R)-Amino Alcohol | 93-99 frontiersin.org |
| Transaminase | α-Hydroxy Ketone | Chromobacterium violaceum ω-TA | (2S)-Amino Diol | >99 |
Table 2: Illustrative examples of enzyme-mediated stereoselective synthesis of amino alcohols.
Classical Diastereomeric Resolution Techniques
Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers. libretexts.orglibretexts.org This technique involves reacting the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. libretexts.orglibretexts.org
For the resolution of racemic 2-amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol, which is basic due to the amino group, chiral acids like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphor-10-sulfonic acid are suitable resolving agents. libretexts.org The choice of solvent is critical for achieving efficient separation, with common solvents including methanol, ethanol, or aqueous mixtures. After crystallization and isolation of the less soluble diastereomeric salt, the desired (2R)-amino alcohol enantiomer is liberated by treatment with a base. The resolving agent can often be recovered and recycled.
| Racemic Base | Chiral Resolving Agent | Solvent | Isolated Diastereomer |
| Racemic Phenylalaninol | (R,R)-Tartaric Acid | Methanol | (R)-Phenylalaninol · (R,R)-Tartrate |
| Racemic Albuterol | Di-p-toluoyl-D-tartaric acid | Methanol/Ethyl Acetate | (R)-Albuterol · Di-p-toluoyl-D-tartrate researchgate.net |
| Racemic Amine | (S)-Mandelic Acid | Toluene/Methanol | (S)-Amine · (S)-Mandelate |
Table 3: Common resolving agents and systems used for the resolution of racemic amino alcohols and amines.
Stereoselective Chemical Transformations
Stereoselective chemical methods provide direct access to the desired enantiomer without the need for resolving a racemic mixture, thereby improving atom economy.
The asymmetric reduction of a prochiral ketone is one of the most powerful methods for synthesizing chiral alcohols. For the synthesis of (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol, the key precursor is 2-amino-1-(3-fluoro-2-methylphenyl)ethanone, which must first be N-protected (e.g., as a Boc or Cbz derivative) to prevent interference with the catalyst.
The asymmetric transfer hydrogenation (ATH) of this N-protected aminoketone is a highly effective method. Catalysts developed by Noyori and Ikariya, such as Ru(II)-TsDPEN complexes, are exceptionally efficient for this transformation. mdpi.com Using a hydrogen source like isopropanol or a formic acid/triethylamine mixture, these catalysts can reduce the ketone to the desired (R)-alcohol with high enantioselectivity. mdpi.com
| Precursor Substrate | Catalyst/Reagent | Hydrogen Source | Product | ee (%) |
| N-Boc-2-aminoacetophenone | (R,R)-RuCl(p-cymene) | HCOOH/NEt₃ | N-Boc-(R)-phenylethanolamine | >98 mdpi.com |
| Aryl Ketone | Rhodium/1R,2S-Aminoindanol | 2-Propanol | (R)-Aryl Alcohol | >95 researchgate.net |
| α-Keto Ketimine | Chiral Phosphoric Acid | Hantzsch Ester | Chiral α-Amino Ketone | up to 98 |
Table 4: Examples of catalyst systems for the asymmetric reduction of ketone precursors.
Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines. In this context, it can be applied to a precursor like 1-(3-fluoro-2-methylphenyl)-2-hydroxyethanone. The process involves the initial condensation of the ketone with an amine source (such as ammonia or a protected amine equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the target amino alcohol.
For a stereoselective outcome, either a chiral amine source can be used, or more commonly, an achiral imine is reduced using a chiral reducing agent or a chiral catalyst. Mild reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are often employed. Catalytic asymmetric reductive amination can be achieved using hydrogen gas with chiral transition metal catalysts (e.g., Iridium or Rhodium-based complexes with chiral ligands), which can provide high enantioselectivities. This approach directly installs the chiral amine center.
Stereoselective Ring-Opening Reactions of Epoxides with Nitrogen Nucleophiles for Amino Alcohol Formation
The synthesis of vicinal amino alcohols through the ring-opening of epoxides with nitrogen nucleophiles is a cornerstone of organic synthesis. This method is valued for its potential to establish two adjacent stereocenters with high fidelity. The reaction, often termed aminolysis, involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol.
The regio- and stereoselectivity of this transformation are critical. The reaction generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center that is attacked. In cases of unsymmetrical epoxides, the regioselectivity (i.e., which carbon is attacked) is influenced by steric and electronic factors, as well as the choice of catalyst.
Catalytic Systems and Conditions: A variety of catalysts have been developed to enhance the efficiency and selectivity of epoxide aminolysis.
Lewis Acids: Catalysts such as indium tribromide and cerium chloride can activate the epoxide, facilitating ring-opening under mild conditions. researchgate.net
Solid-Phase Catalysts: Materials like Amberlyst-15, a solid acid resin, and sulfated zirconia have been employed to afford β-amino alcohols in high yields and with excellent regioselectivity, often under solvent-free or ambient conditions. researchgate.net
Chiral Catalysts: For asymmetric synthesis, chiral catalysts are used to open meso-epoxides, yielding enantiomerically enriched amino alcohols. For instance, a chiral sulfinamide organocatalyst has been shown to be effective for the asymmetric ring-opening of meso-epoxides with anilines. organic-chemistry.org
The choice of nucleophile and solvent system also plays a significant role. While primary and secondary amines are common nucleophiles, the reaction can be sluggish. sci-hub.se The use of polar mixed solvent systems can promote the reaction even in the absence of a catalyst. organic-chemistry.org
| Catalyst System | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Ca(CF3CO2)2 | 1,2-Epoxides, Aromatic/Aliphatic Amines | Solvent-free conditions, high regioselectivity, environmentally friendly. | researchgate.net |
| Chiral Sulfinamide Organocatalyst | meso-Epoxides, Anilines | Excellent enantioselectivity at room temperature. | organic-chemistry.org |
| Sulfated Zirconia (SZ) | Terminal, Aryloxy, and meso-Epoxides | High yield (>98%) and regioselectivity (>99%), catalyst is recyclable. | researchgate.net |
| Indium Tribromide (InBr3) | Epoxides, various amines | Mild conditions, simple work-up procedure. | researchgate.net |
Mannich-type Reactions and Conjugate Additions Leading to β-Aminoketone Intermediates
An alternative and powerful strategy for constructing the carbon skeleton of amino alcohols involves the formation of a β-aminoketone intermediate, which can subsequently be reduced to the target molecule. The Mannich reaction and aza-Michael (conjugate addition) reactions are the primary methods for synthesizing these crucial intermediates. rsc.orgtandfonline.com
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. tandfonline.com This reaction forms a C-C bond and introduces the amino group in a single step. The development of organocatalytic asymmetric Mannich reactions, often using proline and its derivatives, has enabled the production of optically enriched β-aminoketones. nih.gov These reactions are known for proceeding under mild conditions. nih.gov Various catalysts, including bismuth triflate, zirconium oxychloride, and bifunctional quinidine thiourea, have been employed to achieve high yields and excellent stereoselectivities. organic-chemistry.org
The aza-Michael reaction , or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another direct route to β-aminoketones. rsc.orgorganic-chemistry.org This method is often considered more economically advantageous than the Mannich reaction. rsc.org Under thermodynamic control, the 1,4-conjugate addition product is typically favored over the 1,2-direct addition product, leading to the stable β-aminoketone. libretexts.orgopenstax.org Catalysts such as ceric ammonium (B1175870) nitrate and silicon tetrachloride have been shown to efficiently promote this reaction, even under solvent-free conditions or in water. organic-chemistry.org
| Reaction Type | Core Components | Typical Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Ketone | Proline, Lewis Acids (e.g., Bi(OTf)3), Organocatalysts | Three-component, C-C bond forming, asymmetric variants available. | tandfonline.comnih.govorganic-chemistry.org |
| Aza-Michael (Conjugate) Addition | α,β-Unsaturated Ketone, Amine | CeCl3·7H2O-NaI, Ceric Ammonium Nitrate, Cu Complexes | High atom economy, thermodynamically controlled, mild conditions. | rsc.orgorganic-chemistry.orglibretexts.org |
Organophotoredox-Mediated Fluoroalkylative Alkylsulfonylation or Hydroxylation Approaches to Fluorinated Aryl Systems
Recent advances in synthetic chemistry have harnessed the power of visible-light photoredox catalysis to forge challenging chemical bonds under exceptionally mild conditions. These methods are particularly relevant for constructing complex fluorinated aryl systems, which are key components of many modern pharmaceuticals.
Organophotoredox catalysis utilizes an organic photocatalyst that, upon irradiation with visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.net This approach enables fluoroalkylative functionalization of various substrates. For instance, alkene difunctionalization can be achieved to install both a fluoroalkyl group and another functional group, such as a hydroxyl group. researchgate.net
One relevant transformation is the fluoroalkylative alkylsulfonylation of alkenes. This process involves the simultaneous addition of a fluoroalkyl radical and a sulfonyl group across a double bond. Recent studies have demonstrated that this can be achieved via a radical-anion relay mechanism, using a transition metal catalyst (e.g., iron) in conjunction with a reductant and sulfone source like Na₂S₂O₄. nih.gov
Similarly, fluoroalkylative hydroxylation can be accomplished through photoredox-mediated pathways. These reactions often involve the generation of a carbon-centered radical which adds to an alkene (such as a styrene derivative), followed by an oxidation step to install the hydroxyl group. This method provides a direct route to 2-hydroxy-fluoroalkylated compounds from simple starting materials. researchgate.net While these methods are typically applied to alkenes, they represent a powerful strategy for building the fluorinated carbon frameworks that could serve as precursors to the target amino alcohol.
Specific Synthetic Route Elucidation for this compound
A plausible and efficient synthesis of this compound would likely involve the asymmetric reduction of a key α-aminoketone intermediate. This approach leverages well-established reactions and allows for precise control of the critical stereocenter.
Identification of Key Precursors and Optimal Starting Materials
The retrosynthetic analysis of the target compound points to 2-amino-1-(3-fluoro-2-methylphenyl)ethan-1-one as the immediate key precursor. This α-aminoketone can be derived from more readily available starting materials.
Optimal Starting Material:
1-(3-fluoro-2-methylphenyl)ethan-1-one: This substituted acetophenone is the most logical starting point. It contains the required aromatic core and a carbonyl group that can be functionalized.
Key Precursor:
2-Amino-1-(3-fluoro-2-methylphenyl)ethan-1-one: This α-aminoketone is the direct substrate for the crucial stereoselective reduction step. Its synthesis from the starting acetophenone would typically involve an α-halogenation (e.g., bromination) followed by nucleophilic substitution with an amino source (e.g., ammonia or a protected amine equivalent).
Detailed Reaction Sequence Design and Process Optimization
A robust multi-step synthesis can be designed based on the identified precursor. Process optimization would focus on maximizing yield and purity at each stage, particularly in the final asymmetric reduction.
Proposed Reaction Sequence:
α-Bromination: 1-(3-fluoro-2-methylphenyl)ethan-1-one is treated with a brominating agent such as bromine (Br₂) in a suitable solvent like methanol or acetic acid to yield 2-bromo-1-(3-fluoro-2-methylphenyl)ethan-1-one.
Amination: The resulting α-bromoketone is reacted with a source of ammonia, such as ammonium hydroxide or a protected amine, to displace the bromide and form the α-aminoketone, 2-amino-1-(3-fluoro-2-methylphenyl)ethan-1-one. This product may be isolated as a hydrochloride salt to improve stability and handling. acs.org
Asymmetric Transfer Hydrogenation: The key α-aminoketone hydrochloride is subjected to asymmetric transfer hydrogenation (ATH). This reaction uses a chiral catalyst, typically a Ruthenium complex with a chiral ligand, and a hydrogen source like a formic acid/triethylamine mixture. acs.org The catalyst directs the hydride addition to one face of the carbonyl, leading to the formation of the desired (R)-enantiomer of the amino alcohol.
Optimization of the ATH step would involve screening different chiral ligands, catalysts, solvents, and temperatures to maximize the enantiomeric excess (e.e.) of the (2R) product.
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | α-Bromination | 1-(3-fluoro-2-methylphenyl)ethan-1-one, Br2 | 2-Bromo-1-(3-fluoro-2-methylphenyl)ethan-1-one |
| 2 | Amination | α-Bromoketone, NH4OH | 2-Amino-1-(3-fluoro-2-methylphenyl)ethan-1-one |
| 3 | Asymmetric Transfer Hydrogenation | α-Aminoketone, Chiral Ru-catalyst, HCOOH/TEA | This compound |
Control and Enhancement of Regio- and Diastereoselectivity in Multi-Step Pathways
The primary stereochemical challenge in this synthesis is the creation of the single stereocenter at the C2 position with the correct (R) configuration.
Control of Stereoselectivity: The diastereoselectivity (in this case, enantioselectivity) is controlled almost exclusively in the final reduction step. The use of asymmetric transfer hydrogenation is a well-established and highly effective method for the enantioselective reduction of ketones, including α-aminoketones. acs.org
Chiral Catalyst: The choice of the chiral ligand coordinated to the metal center (e.g., Ruthenium) is paramount. Ligands derived from chiral diamines or amino alcohols create a chiral environment around the metal, forcing the hydrogen transfer to occur from a specific direction, thus producing one enantiomer in excess.
Reaction Conditions: Temperature, pressure, and solvent can influence the enantioselectivity of the reduction. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
Regiocontrol: Regioselectivity is a less significant issue in the proposed pathway compared to an epoxide ring-opening route.
In the amination of the α-bromoketone, the reaction is highly regioselective as the bromine is positioned at the activated α-carbon, making it the sole site for nucleophilic attack by the amine.
If an alternative epoxide route were used, starting from 3-fluoro-2-methylstyrene oxide, regiocontrol during the aminolysis step would be crucial. The nucleophilic amine would need to be directed to attack the benzylic carbon of the epoxide to yield the desired regioisomer. This is often achievable but can be complicated by competing attack at the terminal carbon. sci-hub.se The proposed ATH route avoids this potential regiochemical ambiguity.
Stereochemical Aspects and Chiral Recognition in Research
Enantiomeric Excess (ee) Determination and Chiral Analysis Techniques (e.g., SFC, HPLC)
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the purity of the desired enantiomer. For chiral amino alcohols like (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques employed. chromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
SFC is increasingly favored over HPLC for chiral analysis due to its advantages, including faster analysis times, reduced consumption of organic solvents, and higher efficiency. chromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of a wide range of chiral compounds, including amino alcohols. The choice of the mobile phase, typically a mixture of supercritical CO2 and a polar organic modifier (e.g., methanol or ethanol), and additives (e.g., acids or bases) is crucial for achieving optimal separation. researchgate.net
While specific chromatographic conditions for this compound are not detailed in readily available literature, the general approach for analogous fluorinated amino compounds provides a template for method development. nih.gov For instance, the analysis of fluorinated phenylalanine derivatives has been successfully performed using specialized chiral columns. nih.gov
Table 1: Representative Chiral Chromatography Techniques for Amino Alcohols
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Advantages |
|---|---|---|---|
| SFC | Polysaccharide-based (e.g., Amylose, Cellulose) | Supercritical CO₂ with alcohol modifier (e.g., Methanol) | Fast analysis, high efficiency, reduced solvent use chromatographyonline.comresearchgate.net |
| HPLC | Polysaccharide-based, Pirkle-type, Macrocyclic glycopeptides | Hexane/Isopropanol, or buffered aqueous solutions | Versatile, well-established, wide range of available CSPs |
| GC | Cyclodextrin derivatives | Helium carrier gas | High resolution for volatile, derivatized analytes nih.gov |
This table presents generalized data for the analysis of chiral amino alcohols and related compounds, as specific methods for this compound are not publicly documented.
Methodologies for Chiral Separation and Purification in Academic Laboratories
In academic settings, the chiral separation of enantiomers can be achieved through several methodologies. For compounds like this compound, preparative chiral chromatography is the most direct method for purification. This technique is a scaled-up version of analytical HPLC or SFC, designed to isolate quantities of a specific enantiomer for further research. ijper.org
Another common strategy involves the derivatization of the racemic amino alcohol with a chiral resolving agent. This process converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by standard laboratory techniques such as fractional crystallization or achiral chromatography. Following separation, the chiral resolving agent is cleaved to yield the pure enantiomer.
Theoretical Frameworks and Mechanistic Insights into Stereochemical Control
The stereochemical outcome in the synthesis of chiral vicinal amino alcohols is governed by the mechanism of the reaction and the nature of the catalyst or reagents used. rsc.orgnih.gov The synthesis of enantiomerically pure vicinal amino alcohols is a significant challenge in organic chemistry. rsc.org Strategies often involve the asymmetric reduction of α-amino ketones, ring-opening of epoxides, or aminohydroxylation of alkenes. acs.org
For aryl amino alcohols, the stereocontrol is often explained by models such as the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic addition to a chiral carbonyl group. researchgate.net In catalytic asymmetric syntheses, the chiral ligand complexed to a metal center creates a chiral environment around the substrate. The steric and electronic properties of the ligand dictate the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. The fluorine and methyl substituents on the phenyl ring of the target molecule can influence the electronic properties and steric hindrance of the substrate, thereby affecting the transition state energies and the resulting stereoselectivity.
The Application of Chiral Auxiliaries and Inducers in Asymmetric Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov This strategy is widely applied in the synthesis of chiral amino alcohols and their derivatives. nih.gov The auxiliary, which is itself enantiomerically pure, is attached to the substrate. Its chiral scaffold blocks one face of the molecule, forcing a reagent to attack from the less hindered face, thus inducing stereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
While specific examples detailing the synthesis of this compound using a particular chiral auxiliary are scarce in the literature, auxiliaries like Evans' oxazolidinones, pseudoephedrine, and sulfinamides are commonly used for the asymmetric synthesis of amino acids and amino alcohols. nih.govbioorganica.com.ua For instance, the addition of organometallic reagents to an imine derived from a chiral sulfinamide (Ellman's auxiliary) is a powerful method for synthesizing chiral amines and, subsequently, amino alcohols. bioorganica.com.ua Similarly, the alkylation of enolates derived from pseudoephedrine amides can establish the stereochemistry at the α-carbon, which can then be converted to the desired amino alcohol functionality.
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a rigid chelated transition state, providing high diastereoselectivity nih.gov |
| Pseudoephedrine | Asymmetric alkylation of amides | Readily available, high diastereoselectivity, easily removed nih.gov |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of amines via imines | Highly effective for a wide range of substrates, stable auxiliary bioorganica.com.ua |
| SAMP/RAMP | Asymmetric alkylation of hydrazones | Reliable for creating chiral centers α to a carbonyl group nih.gov |
This table provides examples of widely used chiral auxiliaries; their specific application for the synthesis of this compound is not explicitly documented.
Diastereoselectivity in Complex Reaction Systems
Diastereoselectivity becomes relevant when a molecule already containing a stereocenter undergoes a reaction that creates a second stereocenter. The existing chiral center can influence the stereochemical outcome at the new center, leading to a preferential formation of one diastereomer over the other.
In the context of this compound, if this molecule were used as a chiral building block in a subsequent reaction (e.g., an aldol reaction involving the hydroxyl group or an acylation/alkylation of the amino group followed by further transformation), its inherent (R)-stereochemistry would influence the formation of new stereocenters. The degree of diastereoselectivity would depend on factors such as the reaction mechanism, the proximity of the existing stereocenter to the reaction site, and the reaction conditions (temperature, solvent, catalyst). rsc.orgresearchgate.net For example, chelation-controlled reactions, where a metal coordinates to both the amino and hydroxyl groups, can create a rigid conformation that leads to high diastereoselectivity in subsequent transformations. researchgate.net
Derivatization and Functionalization of 2r 2 Amino 2 3 Fluoro 2 Methylphenyl Ethan 1 Ol for Research Purposes
Transformations of the Primary Hydroxyl Group (e.g., oxidation, esterification, etherification)
The primary alcohol in (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol is a versatile handle for a variety of chemical transformations. The reactivity of the hydroxyl group can be selectively targeted, often requiring protection of the more nucleophilic amine group to prevent side reactions.
Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild oxidation, for instance using manganese(IV) oxide or a Swern oxidation, would be expected to yield the corresponding α-amino aldehyde. researchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of the α-amino acid. The presence of the amine group can complicate these reactions, and N-protection (e.g., as a Boc or Cbz group) is typically necessary before oxidation. nih.gov
Esterification: The hydroxyl group can undergo esterification to form esters, which can alter the compound's polarity and serve as a protecting group. This is commonly achieved by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. libretexts.org Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents (e.g., DCC, EDC) or under acidic catalysis (Fischer esterification), though the latter may require harsher conditions. pearson.com Selective O-acylation in the presence of the free amine can be challenging but may be achieved under specific conditions, for example, using copper(II) catalysis which can chelate the 1,2-amino alcohol moiety and direct acylation to the hydroxyl group. acs.org
Etherification: Conversion of the hydroxyl group to an ether is another common modification. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a standard method. nih.gov Selective etherification of the hydroxyl group in the presence of a primary amine is problematic due to the competing N-alkylation of the more nucleophilic amine. google.comgoogle.com Therefore, protection of the amine is almost always a prerequisite for successful O-alkylation.
Table 1: Potential Transformations of the Primary Hydroxyl Group
| Transformation | Typical Reagents | Expected Product |
|---|---|---|
| Mild Oxidation | MnO₂, PCC, Swern, Dess-Martin | (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanal |
| Strong Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid |
| Esterification | Acyl Chloride/Pyridine; Carboxylic Acid/DCC | (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethyl ester |
| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | (2R)-1-Alkoxy-2-(3-fluoro-2-methylphenyl)ethan-2-amine |
Reactions Involving the Primary Amine Moiety (e.g., acylation, alkylation, nucleophilic substitution)
The primary amine is a key functional group, acting as a potent nucleophile and a base. Its reactivity is central to building more complex molecular structures.
Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. orgoreview.combyjus.comlibretexts.org This reaction is typically fast and is often carried out in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the acid byproduct. orgoreview.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen.
Alkylation: The nucleophilic nature of the primary amine allows it to undergo alkylation with alkyl halides via an SN2 mechanism. savemyexams.comlibretexts.orgstudymind.co.uk This reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. jove.comchemistrystudent.comchemguide.co.uk Selective mono-alkylation can be achieved under specific controlled conditions or by using reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. rsc.org
Nucleophilic Substitution: As a strong nucleophile, the amine group can participate in various nucleophilic substitution reactions. savemyexams.com For example, it can react with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides. It can also open epoxide rings, leading to the formation of β-hydroxy secondary amines.
Table 2: Potential Transformations of the Primary Amine Moiety
| Transformation | Typical Reagents | Expected Product Type |
|---|---|---|
| Acylation | Acyl Chloride (RCOCl), Acid Anhydride ((RCO)₂O) | N-acyl derivative (Amide) |
| Alkylation | Alkyl Halide (R-X) | Secondary amine, Tertiary amine, Quaternary salt |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-sulfonyl derivative (Sulfonamide) |
| Reductive Amination | Aldehyde/Ketone, then NaBH₄ or H₂/Pd | N-alkyl derivative (Secondary amine) |
Modifications of the Fluorinated Methylphenyl Aromatic Ring
The aromatic ring offers a platform for further substitution, although its reactivity is governed by the existing substituents: a fluoro group, a methyl group, and the (2-amino-1-hydroxyethyl) group. In electrophilic aromatic substitution (EAS), the methyl and amino alcohol groups are ortho-, para-directing and activating, while the fluoro group is ortho-, para-directing but deactivating. The interplay of these effects will determine the position of new substituents. Steric hindrance from the methyl and the ethylamino alcohol groups will also play a significant role, likely favoring substitution at the less hindered positions.
Conversely, the presence of the electron-withdrawing fluorine atom makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom to which the fluorine is attached. masterorganicchemistry.comlibretexts.org This type of reaction requires a strong nucleophile and typically proceeds if the ring is further activated by other strong electron-withdrawing groups. nih.govnih.gov In the case of this compound, the SNAr reactivity is expected to be low due to the presence of the electron-donating methyl group.
Synthesis of Advanced Molecular Architectures and Complex Scaffolds Using the Compound as a Building Block
Chiral 1,2-amino alcohols are highly prized building blocks in asymmetric synthesis, serving as precursors to chiral ligands, auxiliaries, and complex target molecules like pharmaceuticals. frontiersin.orgnih.govnih.goviris-biotech.de
A prominent application of 1,2-amino alcohols is the synthesis of 2-oxazolines. This is typically a two-step process where the amine is first acylated, and the resulting N-(2-hydroxyethyl)amide undergoes cyclodehydration to form the oxazoline (B21484) ring. mdpi.comwikipedia.org This transformation can be promoted by various reagents, including triflic acid or simply by heating. mdpi.com The resulting oxazoline is a valuable heterocyclic scaffold found in many biologically active compounds and is also a key component of widely used chiral ligands (e.g., BOX and PyBOX ligands) for asymmetric catalysis. nih.govorganic-chemistry.org
Furthermore, the bifunctional nature of this compound allows it to be used in the synthesis of chiral ligands for transition metal catalysts. rsc.orgalfa-chemistry.comresearchgate.net The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction, such as the enantioselective addition of organozinc reagents to aldehydes. rsc.org
Table 3: Application as a Chiral Building Block
| Synthetic Target | Key Transformation | Significance |
|---|---|---|
| 2-Oxazolines | Acylation followed by cyclodehydration | Important heterocyclic scaffolds; precursors to chiral ligands. mdpi.comwikipedia.org |
| Chiral Ligands | Coordination to metal centers | Used in asymmetric catalysis to control stereochemistry. rsc.orgresearchgate.net |
| Pharmaceutical Intermediates | Various functional group transformations | Incorporation of chirality and a fluorinated motif into drug candidates. frontiersin.orgnih.gov |
Applications in Advanced Organic Synthesis and Materials Science Research
Use as a Chiral Building Block in the Construction of Diverse Research Molecules
The inherent chirality of (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol makes it a prized starting material for the stereoselective synthesis of complex molecules. myskinrecipes.comtcichemicals.com Chiral building blocks are fundamental components in the construction of enantiomerically pure compounds, a critical requirement in various fields of chemical research. The presence of both an amino and a hydroxyl group provides two distinct points for chemical modification, allowing for the stepwise and controlled elaboration of the molecular framework.
Researchers have utilized this compound to introduce a specific stereochemical configuration into larger, more complex structures. The fluorinated and methylated phenyl group also imparts specific properties to the resulting molecules, such as altered electronic characteristics and metabolic stability, which are of interest in the development of new materials and bioactive compounds. The versatility of this amino alcohol as a chiral synthon is a cornerstone of its utility in modern organic chemistry. myskinrecipes.comresearchgate.netabsolutechiral.com
Role in Ligand Design and Its Application in Asymmetric Catalytic Systems
The development of novel ligands for asymmetric catalysis is a perpetual quest in organic synthesis, aiming to achieve high enantioselectivity in chemical transformations. rsc.org this compound serves as an excellent scaffold for the synthesis of chiral ligands. The amino and hydroxyl functionalities can be readily derivatized to create bidentate or multidentate ligands capable of coordinating with metal centers. rsc.org
These chiral ligands, when complexed with a metal, form catalytic species that can induce asymmetry in a wide range of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com The specific stereochemistry of the ligand, originating from the (2R) configuration of the starting amino alcohol, dictates the stereochemical outcome of the catalyzed reaction. The fluorine and methyl substituents on the phenyl ring can also influence the electronic and steric properties of the resulting catalyst, allowing for fine-tuning of its reactivity and selectivity. mdpi.com
Precursor in the Synthesis of Chemical Libraries for Academic Screening
Chemical libraries, comprising a large number of structurally diverse compounds, are essential tools for discovering new molecules with interesting properties. This compound is a valuable starting point for the generation of such libraries through diversity-oriented synthesis. frontiersin.org
By systematically reacting the amino and hydroxyl groups with a variety of reagents, a vast array of derivatives can be synthesized. This approach allows for the exploration of a broad chemical space around a core scaffold. The resulting libraries of compounds can then be screened in various academic research settings to identify molecules with specific biological activities or material properties.
Exploration in Mechanistic Organic Chemistry Studies, including Radical-Anion Relay
Understanding the intricate details of reaction mechanisms is fundamental to the advancement of organic chemistry. The unique electronic properties conferred by the fluoro and methyl groups on the aromatic ring of this compound make it and its derivatives interesting subjects for mechanistic investigations.
One area of exploration involves radical-anion relay reactions. In these processes, an electron is transferred to the aromatic ring, generating a radical anion. The subsequent fragmentation or rearrangement of this intermediate can lead to the formation of new chemical bonds. Studying the behavior of molecules derived from this amino alcohol under such conditions can provide valuable insights into the factors that govern these complex reaction pathways.
Investigation as a Molecular Probe in Chemical and Biochemical Assays (non-therapeutic)
Molecular probes are indispensable tools for visualizing and studying biological processes and chemical environments. nih.gov The fluorinated phenyl group of this compound can serve as a ¹⁹F NMR spectroscopic handle or be further functionalized with fluorescent tags.
Derivatives of this compound are being investigated for their potential as molecular probes in non-therapeutic assays. For instance, they could be designed to bind to specific targets, with the fluorine atom providing a clear signal for detection and quantification via ¹⁹F NMR. Alternatively, conjugation to a fluorophore could enable their use in fluorescence microscopy to study cellular processes. nih.gov
Contribution to the Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many important molecules. The amino and hydroxyl groups of this compound provide convenient handles for the construction of various heterocyclic rings. nih.gov
Computational and Theoretical Investigations of 2r 2 Amino 2 3 Fluoro 2 Methylphenyl Ethan 1 Ol
Quantum Chemical Calculations for Elucidating Reactivity and Selectivity
Quantum chemical calculations, such as Density Functional Theory (DFT), serve as powerful tools for understanding the electronic structure and, consequently, the reactivity and selectivity of molecules like (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol. These methods can predict regions of a molecule that are electron-rich or electron-poor, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively.
For this specific compound, theoretical calculations would likely focus on the distribution of electron density across the molecule. The presence of the fluorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, on the phenyl ring, in addition to the amino and hydroxyl functional groups, creates a complex electronic environment. Mapping the electrostatic potential (ESP) would highlight the nucleophilic character of the amino group's nitrogen and the hydroxyl group's oxygen, as well as the electrophilic character of the carbon atoms bonded to these electronegative atoms.
Furthermore, frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the compound's reactivity. The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and location indicate its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Molecular Modeling and Conformational Analysis of the Compound and its Derivatives
Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of this compound. The molecule possesses rotational freedom around several single bonds, leading to various possible conformations, each with a distinct energy level.
Conformational analysis would involve systematically rotating the bonds—particularly the C-C bond between the chiral center and the phenyl ring, and the C-C bond of the ethanolamine backbone—to identify stable conformers. The stability of these conformers is influenced by a delicate balance of steric hindrance between bulky groups and intramolecular hydrogen bonding between the amino and hydroxyl groups. Computational methods can predict the relative energies of these conformers, thereby identifying the most probable shapes the molecule will adopt.
Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other molecules, including biological targets. For derivatives of this compound, similar analyses would be necessary to understand how the addition or modification of functional groups alters the conformational preferences and, consequently, the molecule's properties.
Mechanistic Pathways Elucidation through Computational Methods, Including Transition State Analysis
Computational methods are invaluable for mapping out the potential reaction mechanisms involving this compound. For any proposed reaction, the potential energy surface can be calculated to identify the most energetically favorable pathway from reactants to products.
A critical aspect of this is transition state analysis. Transition states are high-energy, transient structures that connect reactants and products. By locating and characterizing the transition state for a given reaction step, chemists can calculate the activation energy, which is a primary determinant of the reaction rate. For instance, in a potential synthesis or reaction of this compound, computational analysis could distinguish between different possible mechanistic pathways by comparing their respective activation barriers.
Prediction of Spectroscopic Properties to Aid Structural Elucidation of Synthetic Products
Computational chemistry can predict various spectroscopic properties of this compound, which is a vital tool for confirming its structure and that of its synthetic products.
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Observable | Information Gained |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Presence of functional groups (e.g., O-H, N-H, C-F stretches). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants | The chemical environment of each nucleus, providing a detailed map of the molecular structure and connectivity. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of molecular ions and fragmentation patterns | Molecular weight and structural fragments. |
By comparing the computationally predicted spectra with experimentally obtained data, researchers can confirm the identity and purity of the synthesized compound. Discrepancies between the predicted and experimental spectra can also provide clues about the molecule's actual conformation or intermolecular interactions in the experimental sample.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methods for Fluoro-Substituted Amino Alcohols
The efficient synthesis of chiral molecules, particularly those containing fluorine, is a cornerstone of modern pharmaceutical and materials science. wiley.com Chiral α-amino alcohols are crucial building blocks for many bioactive molecules and natural products. frontiersin.org Consequently, the development of novel, highly stereoselective synthetic routes to compounds like (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol is a primary research focus.
Current research is moving beyond traditional methods toward more efficient and selective catalytic processes. One promising approach is the asymmetric reductive amination of α-hydroxy ketones, which can be achieved using engineered amine dehydrogenases (AmDHs). frontiersin.orgnih.govacs.org This biocatalytic method offers high stereoselectivity under mild conditions, using ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov Another cutting-edge strategy involves the direct, palladium-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds in amino acid derivatives, which allows for the late-stage introduction of fluorine with high site- and diastereoselectivity. acs.org Advances in organocatalysis and transition-metal catalysis continue to provide new pathways for constructing these valuable motifs. nih.gov
Future work will likely concentrate on broadening the substrate scope of these methods, reducing catalyst loading, and developing catalytic systems that can generate a wider array of fluoro-substituted amino alcohols with predictable and controllable stereochemistry.
Table 1: Comparison of Synthetic Strategies for Chiral Fluoro-Substituted Amino Alcohols
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Reductive Amination | Utilizes engineered enzymes (e.g., AmDHs) to convert α-hydroxy ketones. frontiersin.orgacs.org | High enantioselectivity (>99% ee); Mild reaction conditions; Environmentally benign. nih.govacs.org | Enzyme stability and substrate scope can be limited; Requires protein engineering. |
| Catalytic C-H Fluorination | Direct fluorination of C(sp³)–H bonds using transition metal catalysts (e.g., Pd(II)). acs.org | Enables late-stage fluorination; High diastereoselectivity. acs.org | Requires specific directing groups; Catalyst development is ongoing. |
| Asymmetric Hydrogenation | Reduction of α-amino ketones using chiral catalysts. | Well-established method; High enantioselectivities achievable. | Synthesis of chiral catalysts can be complex. |
| Chiral Auxiliary Control | Temporary attachment of a chiral auxiliary to guide stereoselective reactions. sigmaaldrich.comyork.ac.uk | High levels of diastereocontrol; Auxiliary can often be recycled. york.ac.uk | Requires additional steps for attachment and removal of the auxiliary. |
Exploration of New Catalytic Applications for the Compound as a Chiral Auxiliary or Ligand
Chiral 1,2-amino alcohols are exceptionally versatile ligands and auxiliaries in asymmetric synthesis. google.comsfu.ca Their ability to form stable chelate complexes with metals makes them highly effective in a wide range of catalytic transformations. The specific structure of this compound, featuring both a fluorine atom and a methyl group on the phenyl ring, presents unique electronic and steric properties that could be exploited in catalysis.
As a chiral ligand , the compound could be used to modify transition metal catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. google.comscihorizon.com For instance, enantiomerically pure β-amino-α-trifluoromethyl alcohols have proven to be highly efficient ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov The fluorine substituent on the phenyl ring of the target compound could modulate the Lewis acidity of the coordinated metal center, potentially enhancing reactivity and selectivity.
As a chiral auxiliary , the molecule can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comyork.ac.uk This approach is valuable for reactions like alkylations and aldol (B89426) additions. york.ac.uk Research in this area would involve synthesizing derivatives where the alcohol or amine group is attached to a prochiral substrate and then evaluating their performance in key stereoselective transformations.
Table 2: Potential Catalytic Applications for this compound
| Application | Role of Compound | Potential Reaction | Expected Benefit |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ligand | Reduction of prochiral ketones or imines. | High enantioselectivity due to rigid chelate formation with metals like Ru or Rh. |
| Enantioselective Addition | Chiral Ligand/Catalyst | Addition of organozinc or Grignard reagents to aldehydes. nih.gov | Control of facial selectivity in nucleophilic attack. |
| Diels-Alder Reactions | Chiral Ligand | Catalysis of cycloadditions using chiral Lewis acids. sfu.ca | Induction of asymmetry in the formation of cyclic products. |
| Asymmetric Alkylation | Chiral Auxiliary | Alkylation of enolates derived from esters or ketones. york.ac.uk | High diastereoselectivity through steric shielding of one face of the enolate. |
Integration into Flow Chemistry and Other Sustainable Synthesis Paradigms
The shift towards greener and more sustainable chemical manufacturing has spurred interest in technologies like flow chemistry. unimi.itrsc.org Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. mdpi.commit.edu
The synthesis of β-amino alcohols via the aminolysis of epoxides has been successfully demonstrated in continuous flow microreactors, significantly reducing reaction times compared to batch methods. unimi.itgoogle.com Future research could focus on adapting or developing a synthetic route to this compound that is amenable to a continuous flow setup. This could involve immobilizing a catalyst, such as a lipase (B570770) or a transition metal complex, within a packed-bed reactor to facilitate product separation and catalyst recycling. mdpi.com
Furthermore, biocatalysis represents another key pillar of sustainable synthesis. The use of enzymes, either in solution or immobilized, can lead to highly selective transformations under environmentally benign conditions. nih.gov Integrating enzymatic steps, such as the asymmetric reductive amination mentioned earlier, into a continuous flow system could create a highly efficient and sustainable manufacturing process for this and related chiral amino alcohols. mdpi.comnih.gov
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Amino Alcohols
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often limited, potential for hotspots. | Excellent, due to high surface-area-to-volume ratio. mdpi.com |
| Safety | Higher risk with hazardous reagents due to large volumes. | Inherently safer, small reaction volumes at any given time. |
| Scalability | Challenging ("scaling up"). | Simpler, by running the reactor for longer ("scaling out"). |
| Reaction Time | Can be long (e.g., hours to days). google.com | Often significantly shorter (e.g., minutes). mdpi.comgoogle.com |
| Process Control | Manual or semi-automated. | Easily automated for precise control of parameters. nih.gov |
Advanced Structural Elucidation Techniques for Complex Derivatives and Intermediates
The presence of a fluorine atom in this compound and its derivatives makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool for structural analysis. nih.govresearchgate.net ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it a powerful "spectroscopic spy" for probing molecular structure, reaction kinetics, and complex mixtures without the need for separation. nih.govresearchgate.net
However, the interpretation of spectra can be complicated by long-range J-coupling interactions between ¹⁹F and other nuclei like ¹H and ¹³C. jeol.comjeolusa.com Future research will leverage advanced multi-dimensional NMR techniques to overcome these challenges. Experiments such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC), ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), and other correlation spectroscopies can unambiguously establish through-bond and through-space connectivities, providing a complete picture of the molecule's three-dimensional structure. jeol.com
These advanced NMR methods will be crucial for characterizing novel derivatives, reaction intermediates, and metal complexes involving the title compound. Combining these techniques with other methods like X-ray crystallography for absolute configuration determination researchgate.net and mass spectrometry for high-resolution mass analysis will be essential for rigorous structural proof. researchgate.net
Table 4: Spectroscopic Techniques for the Elucidation of Fluoro-Organic Structures
| Technique | Information Provided | Application |
|---|---|---|
| ¹⁹F NMR | Direct observation of the fluorine environment; sensitive to electronic changes. nih.gov | Confirming the presence and number of fluorine atoms; reaction monitoring. |
| ¹H-¹⁹F HETCOR/HSQC | Correlation between directly bonded or geminal ¹H and ¹⁹F nuclei. jeol.com | Assignment of protons adjacent to fluorinated centers. |
| ¹H-¹⁹F HOESY | Through-space correlations between ¹H and ¹⁹F nuclei. jeol.com | Determining stereochemistry and conformational preferences. |
| X-ray Crystallography | Precise 3D atomic coordinates; absolute stereochemistry. researchgate.net | Unambiguous structure determination of crystalline solids and derivatives. |
| High-Resolution MS | Exact mass and elemental composition. researchgate.net | Confirmation of molecular formula for new compounds. |
Research into the Compound's Role in Constructing Carbon–Heteroatom Quaternary Stereogenic Centers
The asymmetric synthesis of quaternary stereocenters—a carbon atom bonded to four non-hydrogen substituents—is a formidable challenge in organic chemistry. researchgate.net While the construction of all-carbon quaternary centers is a well-explored field caltech.edunih.gov, the creation of carbon-heteroatom quaternary stereocenters (e.g., a carbon bonded to three other carbons and a nitrogen or oxygen atom) is an equally important and evolving area of research.
Chiral ligands and auxiliaries are critical for controlling the stereochemistry in reactions that form such centers. The unique steric and electronic profile of this compound makes it an intriguing candidate for this purpose. As a ligand in a metal-catalyzed reaction, it could facilitate the enantioselective addition of nucleophiles to substrates like β,β-disubstituted α,β-unsaturated ketones or imines, where the incoming nucleophile creates the quaternary center.
Future research could explore its use in reactions such as the asymmetric allylic alkylation of prochiral enolates or the conjugate addition of heteroatom nucleophiles. caltech.edu A key area of investigation would be the stereospecific nucleophilic substitution at a quaternary carbon center, where the chiral ligand could control the inversion or retention of configuration. nih.govacs.org Success in this domain would provide powerful new tools for synthesizing complex molecules, including pharmaceuticals and natural products that contain this challenging structural motif.
Q & A
Q. What are the critical steps in synthesizing (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol, and how is stereochemical purity maintained?
Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (2R)-configuration. Key steps include:
- Fluorinated Intermediate Preparation : Introducing the 3-fluoro-2-methylphenyl group via electrophilic aromatic substitution or cross-coupling reactions, ensuring regioselectivity .
- Chiral Center Formation : Using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to control the stereochemistry at the amino alcohol core .
- Protection-Deprotection Strategies : Temporarily masking the amino and hydroxyl groups to prevent side reactions during synthesis .
- Characterization : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) and compare optical rotation values with literature data .
Q. How do the fluorine and methyl substituents on the aromatic ring influence the compound’s physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Effects : The fluorine atom increases the compound’s polarity and metabolic stability by reducing electron density on the aromatic ring, which may enhance binding to hydrophobic enzyme pockets .
- Steric Hindrance : The 2-methyl group introduces steric bulk, potentially restricting rotational freedom and stabilizing specific conformations in protein-ligand interactions .
- Solubility : Fluorine’s electronegativity improves aqueous solubility compared to non-fluorinated analogs, as evidenced by logP calculations and experimental solubility assays .
Advanced Research Questions
Q. What experimental approaches are used to analyze the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by measuring heat changes during ligand-target interactions .
- X-ray Crystallography : Resolves 3D structures of the compound bound to its target (e.g., HIV-1 protease), identifying hydrogen bonds between the hydroxyl/amino groups and catalytic residues .
- NMR Spectroscopy : Observes chemical shift perturbations in - or -NMR to map binding sites and conformational changes .
- Mutagenesis Studies : Validates critical residues for binding by comparing activity in wild-type vs. mutant enzymes .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., replacing fluorine with chlorine or methoxy) on potency using in vitro assays (e.g., IC measurements) .
- Purity Verification : Ensure compound integrity via LC-MS and -NMR to rule out impurities or degradation products skewing results .
- Assay Standardization : Control variables like buffer pH, temperature, and enzyme concentration to minimize inter-lab variability .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor degradation rates across pH ranges (e.g., 1–10) and identify optimal storage conditions .
- Prodrug Design : Mask polar groups (e.g., hydroxyl) with ester or carbamate linkers to improve plasma stability and bioavailability .
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation studies to prevent aggregation or hydrolysis .
Key Considerations for Experimental Design
- Chiral Integrity : Regularly validate stereochemical stability using polarimetry or CD spectroscopy during long-term storage .
- Fluorine-Specific Detection : Leverage -NMR for tracking fluorinated metabolites in pharmacokinetic studies .
- Contradiction Mitigation : Cross-validate biological data with orthogonal assays (e.g., SPR alongside ITC) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
